molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No.: B8200821
M. Wt: 559.5 g/mol
InChI Key: XHOJWPYAVQUCBG-UHFFFAOYSA-N
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Description

4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a coordination polymer known for its unique structural features and versatile applications. This compound is characterized by its three aromatic rings, which contribute to its stability and multiple coordination sites .

Chemical Reactions Analysis

4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:

Common reagents used in these reactions include metal chlorides, organic solvents, and specific ligands to facilitate the formation of coordination polymers . The major products formed from these reactions are coordination polymers with diverse structural topologies .

Mechanism of Action

The mechanism of action of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their use in catalysis and material science . The compound’s unique structure allows for efficient electron transport and redox reactions, making it valuable in electronic and catalytic applications .

Properties

IUPAC Name

5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJWPYAVQUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 2
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4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 3
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 4
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 5
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 6
Reactant of Route 6
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

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